Cytochrome Oxidase Inactivation: p-Thiocyanobenzoic Acid Matches Cyanide-Level Potency; Ortho Isomer Is Inactive
p-Thiocyanobenzoic acid inactivates cytochrome oxidase at concentrations comparable to cyanide. The meta compound is less active, and the ortho isomer exhibits little to no inhibition under equivalent assay conditions [1]. This head-to-head comparison across all three isomers in the same study establishes that only the para isomer achieves cyanide-level respiratory chain blockade, making it the exclusively relevant isomer for mitochondrial respiration or cytochrome oxidase-targeted investigations.
| Evidence Dimension | Cytochrome oxidase inactivation potency |
|---|---|
| Target Compound Data | Inactivates cytochrome oxidase at concentrations similar to cyanide (p-thiocyanobenzoic acid) |
| Comparator Or Baseline | meta-thiocyanobenzoic acid: less active; ortho-thiocyanobenzoic acid: little inhibition; cyanide: reference standard |
| Quantified Difference | Para ≈ cyanide >> meta > ortho (negligible activity); ortho isomer essentially inactive in this assay. |
| Conditions | Cytochrome oxidase enzymatic assay; Krantz et al., Proc. Soc. Exp. Biol. Med. 1950. |
Why This Matters
Procurement of the ortho or meta isomer for cytochrome oxidase inhibition studies would yield false-negative or severely attenuated results, directly compromising experimental validity and reproducibility.
- [1] Krantz, J.C., Carr, C.J., & Bryant, H.H. (1950). Pharmacology of Isomeric Thiocyanobenzoic Acids. Proceedings of the Society for Experimental Biology and Medicine, 74(2), 321-323. View Source
